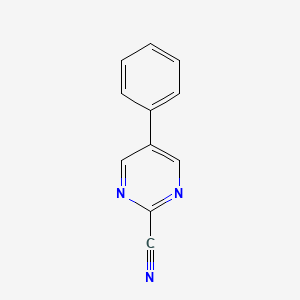

5-Phenylpyrimidine-2-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7N3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

5-phenylpyrimidine-2-carbonitrile |

InChI |

InChI=1S/C11H7N3/c12-6-11-13-7-10(8-14-11)9-4-2-1-3-5-9/h1-5,7-8H |

InChI Key |

NGPYBPIBWUIBQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2)C#N |

Origin of Product |

United States |

The Enduring Significance of the Pyrimidine Core

The pyrimidine (B1678525) ring system, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions, is a cornerstone of organic and medicinal chemistry. ignited.innih.gov Its fundamental importance stems from its presence at the heart of life's genetic code; the nucleobases cytosine, thymine, and uracil (B121893) are all pyrimidine derivatives and are integral components of DNA and RNA. ignited.innih.govresearchgate.net This biological prevalence has established the pyrimidine nucleus as a "privileged scaffold," inspiring the development of a vast array of synthetic derivatives with a wide spectrum of biological activities. researchgate.netnih.gov

In medicinal chemistry, pyrimidine derivatives are key components in numerous therapeutic agents. nih.govnih.gov Their structural framework allows for diverse substitutions, enabling chemists to fine-tune the molecule's properties to interact with specific biological targets. exlibrisgroup.com This has led to the development of pyrimidine-based drugs with applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. ignited.inscientifictemper.com The ability of the pyrimidine ring to participate in various biological interactions and its synthetic tractability continue to make it a central focus of drug discovery and development efforts. nih.gov

The Research Context of 5 Phenylpyrimidine 2 Carbonitrile As a Key Heterocyclic Scaffold

Classical Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a powerful tool for the synthesis of complex molecules like this compound from simple starting materials in a single step. This approach is characterized by its efficiency, atom economy, and the ability to generate structural diversity.

Biginelli Reaction Protocols for Pyrimidine-5-carbonitrile Synthesis

The Biginelli reaction, a well-established MCR, traditionally involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793). wikipedia.org This reaction has been adapted for the synthesis of pyrimidine-5-carbonitrile derivatives. For instance, a one-pot, three-component Biginelli-type reaction has been utilized to synthesize 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines. nih.gov This involves the condensation of aromatic aldehydes, ethyl cyanoacetate (B8463686), and guanidine (B92328) hydrochloride in an alkaline medium. nih.gov The reaction mechanism is believed to proceed through an aldol (B89426) condensation followed by nucleophilic addition and subsequent dehydration to form the dihydropyrimidinone. wikipedia.org

The versatility of the Biginelli reaction is further demonstrated by its use in solvent-free conditions and under microwave irradiation to improve yields and reaction times. nih.gov Various catalysts, including Brønsted and Lewis acids, have been employed to facilitate this transformation. wikipedia.org

Condensation Reactions with Key Precursors

The construction of the this compound scaffold heavily relies on the condensation of specific building blocks that contribute different parts of the final heterocyclic ring.

Aromatic aldehydes, such as benzaldehyde (B42025), are fundamental precursors in the synthesis of this compound. They provide the phenyl group at the 5-position of the pyrimidine ring. In many synthetic protocols, the aromatic aldehyde undergoes an initial condensation reaction, often with a methylene-active compound, to form a key intermediate that then cyclizes to the pyrimidine. For example, in a one-pot synthesis, various substituted benzaldehydes are reacted with malononitrile (B47326) and urea or thiourea in the presence of ammonium (B1175870) chloride to yield pyrimidine-5-carbonitrile derivatives. ias.ac.in The nature of the substituent on the aromatic aldehyde can influence the reaction yield. ias.ac.in

A variety of catalysts and reaction conditions have been explored for these condensation reactions. One effective method involves a one-pot, three-component reaction of an aromatic aldehyde, p-chlorobenzoylacetonitrile, and a substituted urea using dodecylbenzenesulfonic acid as a catalyst in water at room temperature. evitachem.com Another approach utilizes concentrated sulfuric acid in ethanol (B145695) under reflux conditions. evitachem.com

Malononitrile is a crucial precursor that provides the nitrile group at the 5-position and two carbon atoms of the pyrimidine ring. Its high reactivity, due to the acidic methylene (B1212753) protons, makes it an excellent substrate for condensation reactions with aldehydes. One-pot reactions involving an aromatic aldehyde, malononitrile, and guanidine hydrochloride are a common strategy for synthesizing 4-phenylpyrimidine-2-carbonitrile (B1641201) derivatives. evitachem.com

In a notable example, pyrimidine-5-carbonitrile derivatives are synthesized by reacting an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride under solvent-free conditions using magnetic nano Fe3O4 particles as a catalyst. growingscience.com Another method involves the reaction of 3-amino-1,2,4-triazole, an aromatic aldehyde, and malononitrile in the presence of sodium hydroxide (B78521) to produce triazolo[4,3-a]pyrimidine-6-carbonitriles. nih.gov

Urea, thiourea, and their derivatives, such as guanidine, are essential components in the cyclocondensation step, providing the N1-C2-N3 fragment of the pyrimidine ring. The choice of this reagent determines the substituent at the 2-position of the final product. For instance, using urea leads to a 2-oxo-pyrimidine, while thiourea yields a 2-thioxo-pyrimidine. Guanidine provides a 2-amino group.

In the synthesis of 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile, thiourea is cyclocondensed with benzaldehyde and ethyl cyanoacetate in an alkaline medium. nih.gov Similarly, the Biginelli condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in alkaline ethanol yields 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines. nih.gov The use of polymer-bound thiouronium salts in solid-phase synthesis allows for the generation of diverse pyrimidine derivatives. illinois.edu

Ethyl cyanoacetate is another key precursor that can be used in place of malononitrile. It provides the C4, C5, and the cyano group of the pyrimidine ring, as well as an ester group that can be further modified. The reaction of ethyl cyanoacetate, an aromatic aldehyde, and thiourea in ethanol is a common method for producing pyrimidine-5-carbonitrile derivatives. ekb.eg The use of catalysts like potassium carbonate or sodium ethoxide can significantly improve the yield of these reactions. ekb.eg

Microwave irradiation has also been successfully employed to accelerate the synthesis of pyrimidine-5-carbonitrile derivatives from ethyl cyanoacetate, thiourea, and substituted aromatic aldehydes, leading to higher yields in shorter reaction times. ekb.eg Furthermore, new syntheses of 5-cyanopyrimidines have been developed through the reaction of N-cyanoimidates with ethyl cyanoacetate. rsc.org

Interactive Data Table: Synthesis of this compound Derivatives

| Starting Materials | Catalyst/Reagent | Reaction Conditions | Product | Yield (%) | Reference |

| Aromatic Aldehyde, p-Chlorobenzoylacetonitrile, Substituted Urea | Dodecylbenzenesulfonic acid | Water, Room Temperature | This compound derivative | - | evitachem.com |

| Aromatic Aldehyde, p-Chlorobenzoylacetonitrile, Substituted Urea | Concentrated H₂SO₄ | Ethanol, Reflux | This compound derivative | - | evitachem.com |

| Substituted Benzaldehyde, Malononitrile, Urea/Thiourea | Ammonium chloride | Solvent-free, 110°C | Pyrimidine-5-carbonitrile derivative | - | ias.ac.in |

| Aldehyde, Malononitrile, Benzamidine hydrochloride | Magnetic nano Fe₃O₄ | Solvent-free | Pyrimidine-5-carbonitrile derivative | Good | growingscience.com |

| Aromatic Aldehyde, Ethyl Cyanoacetate, Guanidine hydrochloride | Alkaline ethanol | - | 2-Amino-5-cyano-6-hydroxy-4-arylpyrimidine | Good to Excellent | nih.gov |

| Benzaldehyde, Ethyl Cyanoacetate, Thiourea | Alkaline media | - | 2-Mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile | Good | nih.gov |

| Ethyl Cyanoacetate, Thiourea, Substituted Aromatic Aldehyde | Potassium carbonate | Ethanol, Reflux (4-8 h) | Pyrimidine-5-carbonitrile derivative | 55 | ekb.eg |

| Ethyl Cyanoacetate, Thiourea, Substituted Aromatic Aldehyde | Microwave irradiation | 210W (5-10 min) | Pyrimidine-5-carbonitrile derivative | 85 | ekb.eg |

| Ethyl Cyanoacetate, Thiourea, Appropriate Aldehydes | Sodium ethoxide | - | Pyrimidine-5-carbonitrile derivative | 90 | ekb.eg |

Catalysis in Pyrimidine-5-carbonitrile Synthesis

Catalysis is central to the modern synthesis of pyrimidine-5-carbonitriles, offering pathways with enhanced reaction rates, higher yields, and milder conditions compared to non-catalytic routes. Both acid and metal-based catalysts have proven effective in facilitating the cyclocondensation reactions that form the pyrimidine ring.

Acid-Catalyzed Synthetic Routes

Acid catalysis provides a straightforward and effective means for the synthesis of pyrimidine-5-carbonitrile derivatives. Various Brønsted and solid acid catalysts have been successfully employed.

Ammonium Chloride (NH₄Cl) has been utilized as an inexpensive and readily available catalyst for the one-pot, solvent-free synthesis of pyrimidine-5-carbonitrile derivatives. ias.ac.in This method involves the reaction of a substituted benzaldehyde, malononitrile, and urea or thiourea. The reaction proceeds by heating the components with a catalytic amount of ammonium chloride, offering a simple, quick, and eco-friendly protocol with short reaction times. ias.ac.in Yields are generally good, though they can be influenced by the electronic nature of the substituents on the aromatic aldehyde. ias.ac.in

p-Dodecylbenzenesulfonic Acid (DBSA) serves as a surfactant-type Brønsted acid catalyst that is highly effective in aqueous media. derpharmachemica.comresearchgate.net In a typical one-pot, three-component reaction, an aromatic aldehyde, p-chlorobenzoylacetonitrile, and a substituted urea are stirred in water at room temperature with a catalytic amount (10 mol%) of DBSA. derpharmachemica.com This method highlights green chemistry principles by using water as a solvent and offering high yields with a simple work-up procedure. derpharmachemica.comresearchgate.net The reaction mixture is simply poured onto ice, and the resulting solid product is filtered and recrystallized. derpharmachemica.com

A novel and reusable solid acid biocatalyst derived from bone char modified with a Brønsted acid (bone char-nPrN-SO₃H) has been developed for the synthesis of pyrimidine-5-carbonitrile derivatives. nih.gov This heterogeneous catalyst demonstrates high efficiency in a three-component reaction of an aldehyde, malononitrile, and urea/thiourea under solvent-free conditions at 80 °C. nih.gov The catalyst is easily recovered by filtration and can be reused multiple times without a significant drop in its catalytic activity, making it an environmentally and economically advantageous option. nih.govresearchgate.net

Table 1: Comparison of Acid-Catalyzed Synthetic Routes

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ammonium Chloride | Aromatic aldehyde, malononitrile, urea/thiourea | Solvent-free, 110°C | Good to excellent | ias.ac.in |

| p-Dodecylbenzenesulfonic Acid | Aromatic aldehyde, p-chlorobenzoylacetonitrile, substituted urea | Water, Room Temperature | Up to 90% | derpharmachemica.com |

| Bone char-nPrN-SO₃H | Aromatic aldehyde, malononitrile, urea/thiourea | Solvent-free, 80°C | Excellent | nih.gov |

Metal-Catalyzed Processes for Pyrimidine-5-carbonitrile Formation

Metal catalysts offer alternative pathways for the synthesis of pyrimidine-5-carbonitriles, often through different reaction mechanisms.

Titanium Dioxide (TiO₂) Nanoparticles have been employed as an eco-friendly, heterogeneous catalyst in the Biginelli synthesis to produce pyrimidine-5-carbonitrile derivatives. nih.govplos.orgnih.gov For instance, the reaction of 4-cyanobenzaldehyde, ethyl cyanoacetate, and thiourea in the presence of TiO₂ nanoparticles yields 4-(4-cyanophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile. nih.govplos.orgnih.gov This multi-component system is noted for being non-toxic and efficient, saving time and reducing chemical usage. nih.gov The catalyst's role is crucial in enhancing the reaction rate and facilitating the formation of the desired product under environmentally benign conditions. nih.govplos.org

While research has explored various metal catalysts like iron acetylacetonate (B107027) for synthesizing related pyrimidine structures, the application of magnetite, nickel cobaltite, or specific TiO₂/SiO₂ nanocomposites for this compound is less commonly documented in readily available literature. However, the use of TiO₂ nanoparticles demonstrates the potential of metal-based catalysis in this field. nih.govplos.orgnih.gov

Advanced and Environmentally Conscious Synthetic Strategies

Reflecting the broader trends in chemical synthesis, the development of methods for producing pyrimidine-5-carbonitriles has increasingly focused on advanced, "green" strategies. These approaches aim to reduce energy consumption, minimize waste, and avoid hazardous solvents.

Ultrasound-Assisted Methodologies

Ultrasound irradiation has emerged as a powerful tool for accelerating the synthesis of pyrimidine-5-carbonitrile derivatives. orientjchem.orgnih.gov The application of high-frequency sound waves can lead to significantly enhanced yields, drastically reduced reaction times (often to around 30 minutes), and milder reaction conditions compared to conventional heating methods. orientjchem.orgsci-hub.se This green synthesis approach often involves a one-pot, multicomponent reaction of aldehydes, malononitrile, and urea or thiourea. orientjchem.orgresearchgate.netsemanticscholar.org The cavitation effect induced by ultrasound enhances mass transfer and energizes the reacting molecules, thereby increasing the reaction rate. nih.gov

Table 2: Ultrasound-Assisted vs. Conventional Synthesis

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Ultrasound-Assisted | ~30 minutes | High to Excellent | Room Temperature, Aqueous Media | orientjchem.orgsci-hub.seresearchgate.net |

| Conventional Heating | 5-8 hours | Moderate to Good | Reflux Temperature | sci-hub.se |

Solvent-Free and Aqueous Media Protocols

The move away from volatile and often toxic organic solvents is a key tenet of green chemistry.

Solvent-Free Protocols: The synthesis of pyrimidine-5-carbonitrile derivatives has been successfully achieved under solvent-free conditions. For example, using ammonium chloride as a catalyst, reactants are heated together directly, which simplifies the procedure and work-up while eliminating solvent waste. ias.ac.in Similarly, the heterogeneous bone char-based solid acid catalyst is effectively used in a solvent-free protocol, providing high yields and easy catalyst recycling. nih.gov

Aqueous Media Protocols: Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. The use of p-dodecylbenzenesulfonic acid (DBSA) as a catalyst is particularly effective for three-component reactions in water at room temperature, resulting in high yields of pyrimidine-5-carbonitrile derivatives. derpharmachemica.comresearchgate.net Ultrasound-assisted syntheses are also frequently conducted in aqueous media, combining the benefits of sonochemistry with a green solvent. orientjchem.orgresearchgate.netsemanticscholar.org

Surfactant-Mediated Synthetic Approaches

Surfactants can play a dual role in synthesis by acting as both a catalyst and a phase-transfer agent, which is especially useful for reactions involving immiscible reactants in an aqueous medium.

p-Dodecylbenzenesulfonic acid (DBSA) is a prime example of a surfactant-mediated catalyst. derpharmachemica.comresearchgate.net Its molecular structure contains both a hydrophobic dodecylbenzene (B1670861) tail and a hydrophilic sulfonic acid head. This amphiphilic nature allows it to form micelles in water, creating a microenvironment that can solubilize organic reactants and facilitate the reaction. derpharmachemica.com The acidic head group simultaneously catalyzes the condensation and cyclization steps, leading to an efficient and high-yielding synthesis of pyrimidine-5-carbonitrile derivatives directly in water. derpharmachemica.comresearchgate.net

Specific Synthetic Routes for Functionalized this compound Derivatives

The functionalization of the this compound core is crucial for developing new chemical entities with potential applications in various fields of research. The following sections detail specific synthetic strategies employed for this purpose.

Alkylation and Sulfonylation Strategies

Alkylation and sulfonylation reactions are fundamental methods for adding alkyl or sulfonyl groups to the pyrimidine scaffold, often targeting nitrogen or sulfur atoms.

One approach involves the alkylation of a mercaptopyrimidine derivative. For instance, 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile can be alkylated using methyl iodide in the presence of alcoholic potassium hydroxide to yield 2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile. nih.gov This S-alkylation is a key step in further derivatization strategies. nih.gov

Sulfonylation provides a direct method to introduce sulfonyl groups, which can significantly alter the electronic and steric properties of the molecule. A solvent-free fusion method has been employed for the synthesis of pyrimidine derivatives bearing different sulphonamide phenyl moieties at the C-2 position. nih.gov Starting from 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile, reaction with various benzenesulfonyl chlorides at high temperatures (200 °C) yields the corresponding N-sulfonylated products. nih.gov This direct sulfonylation of the amino group at the C-2 position demonstrates a straightforward route to a range of sulfonamide derivatives. nih.gov

Table 1: Examples of Alkylation and Sulfonylation Reactions

| Starting Material | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile | Methyl iodide, KOH | S-Alkylation | 2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile | nih.gov |

| 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile | Benzenesulfonyl chloride | N-Sulfonylation | N-(4-methoxy-6-(4-methoxyphenyl)-5-cyanopyrimidin-2-yl)benzenesulfonamide | nih.gov |

| 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile | 4-methylbenzene-1-sulfonyl chloride | N-Sulfonylation | N-(4-methoxy-6-(4-methoxyphenyl)-5-cyanopyrimidin-2-yl)-4-methylbenzenesulfonamide | nih.gov |

| 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile | 4-(trifluoromethyl)benzene-1-sulfonyl chloride | N-Sulfonylation | N-(4-methoxy-6-(4-methoxyphenyl)-5-cyanopyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide | nih.gov |

Nucleophilic Substitution Reactions on Pyrimidine-5-carbonitrile Scaffolds

The pyrimidine ring is electron-deficient, which facilitates nucleophilic substitution, particularly at the C2, C4, and C6 positions when a suitable leaving group is present. wikipedia.orgbhu.ac.in This reactivity is exploited in the synthesis of various functionalized pyrimidine-5-carbonitrile derivatives.

A common strategy involves the displacement of a chloro group. For example, a 4-chloro-pyrimidine derivative can be synthesized from the corresponding 4-oxo compound by treatment with phosphorus oxychloride. bhu.ac.innih.gov This chloro intermediate, such as 2-(4-chlorobenzylthio)-4-chloro-6-phenylpyrimidine-5-carbonitrile, is then susceptible to nucleophilic attack. nih.gov Reaction with various aryl amines leads to the formation of 4-arylamino derivatives, while reaction with aryl thiols yields 4-arylthio compounds. nih.gov

In another example, the treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with nucleophiles like dimethylamine, sodium phenoxide, and sodium thiophenoxide results in the substitution of the chloro group to give the corresponding 4-substituted products. rsc.org The reactivity of substituted pyrimidine-5-carbonitriles can be selective. For instance, in 2,4,6-trisulfanyl-substituted pyrimidine-5-carbonitriles, secondary cyclic amines react selectively at the 2-position under mild conditions. researchgate.net This selectivity allows for the controlled introduction of different functional groups onto the pyrimidine core.

Table 2: Examples of Nucleophilic Substitution Reactions

| Substrate | Nucleophile | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| 2-(4-chlorobenzylthio)-4-chloro-6-phenylpyrimidine-5-carbonitrile | Arylamines | C4 | 4-Arylamino-pyrimidine | nih.gov |

| 2-(4-chlorobenzylthio)-4-chloro-6-phenylpyrimidine-5-carbonitrile | Arylthiols | C4 | 4-Arylthio-pyrimidine | nih.gov |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | C4 | 4-Dimethylamino-pyrimidine | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | C4 | 4-Phenoxy-pyrimidine | rsc.org |

| 2,4,6-Trisulfanyl-substituted pyrimidine-5-carbonitrile | Secondary amines | C2 | 2-Amino-4,6-disulfanyl-pyrimidine | researchgate.net |

Multistep Synthetic Sequences for Derivatization

The construction of complex this compound derivatives often requires multistep synthetic pathways. These sequences allow for the gradual and controlled introduction of various functionalities, leading to molecules with highly specific structures. ekb.eg

One such sequence begins with the Biginelli-type condensation of benzaldehyde, ethyl cyanoacetate, and thiourea to form a 2-mercaptopyrimidine (B73435) core. nih.gov This intermediate can then undergo S-alkylation, followed by further reactions to introduce additional diversity. For example, the alkylated product can be reacted with hydrazine (B178648) hydrate (B1144303) and subsequently with various aromatic aldehydes to form Schiff bases. nih.gov

Another multistep approach involves the initial synthesis of 2-amino-6-(4-bromophenyl)-4-phenylpyrimidine-5-carbonitrile. nih.gov This compound serves as a platform for further modifications. The amino group at C2 can be diazotized and converted to a chloro group, which is then substituted by various amines. The bromo-phenyl moiety at C6 can undergo Suzuki coupling reactions with different boronic acids to introduce diverse aryl or heteroaryl groups. nih.gov

A further example of a multistep sequence is the synthesis of 5-carbamoyl-2-phenylpyrimidine derivatives. nih.gov This process can involve the modification of a carboxylic acid moiety into an N-neopentylacetamide, demonstrating how functional groups distal to the core pyrimidine ring can be elaborated through sequential reactions. nih.gov

Table 3: Overview of Multistep Synthetic Strategies

| Initial Reaction | Key Intermediate | Subsequent Reactions | Final Product Class | Reference |

|---|---|---|---|---|

| Biginelli-type condensation | 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile | S-alkylation, hydrazinolysis, condensation with aldehydes | Pyrimidine-hydrazone derivatives | nih.gov |

| Cyclocondensation | 2-amino-6-(4-bromophenyl)-4-phenylpyrimidine-5-carbonitrile | Diazotization, nucleophilic substitution, Suzuki coupling | 2,6-Disubstituted-4-phenylpyrimidine-5-carbonitriles | nih.gov |

| Functional group modification | 5-Carbamoyl-2-phenylpyrimidine derivative | Amide coupling | N-substituted acetamide (B32628) derivatives | nih.gov |

Spectroscopic and Structural Elucidation Techniques for 5 Phenylpyrimidine 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling patterns, and integration of signals, the precise arrangement of atoms in 5-Phenylpyrimidine-2-carbonitrile (B6240911) can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton (¹H) NMR spectroscopy provides detailed information about the number and electronic environment of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the phenyl and pyrimidine (B1678525) rings.

The phenyl group protons typically appear as a multiplet in the aromatic region (δ 7.0-8.5 ppm). mdpi.com The protons on the pyrimidine ring are also expected in this region but at different chemical shifts due to the influence of the adjacent nitrogen atoms and the nitrile group. Specifically, the proton at the C4/C6 position of the pyrimidine ring would likely appear as a singlet, while the proton at C2 would be absent due to substitution with the phenyl group. The proton at the C5 position is substituted with the nitrile. In a related compound, 5-bromopyrimidine-2-carbonitrile, the two protons on the pyrimidine ring appear as a singlet at δ 9.1 ppm. chemicalbook.com For 5-phenylpyrimidine (B189523), the protons on the pyrimidine ring are observed at specific shifts that help confirm the substitution pattern. ontosight.ai The integration of these signals would correspond to the number of protons in each environment, confirming the presence of a monosubstituted phenyl ring (5H) and the pyrimidine ring protons (2H).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl Protons (H2', H3', H4', H5', H6') | 7.40 - 8.50 | Multiplet (m) | 5H |

| Pyrimidine Protons (H4, H6) | 8.90 - 9.30 | Singlet (s) | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to identify the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal.

The spectrum is expected to show a signal for the nitrile carbon (C≡N) in the range of δ 115-120 ppm. nih.gov The carbons of the pyrimidine ring will have characteristic shifts influenced by the electronegative nitrogen atoms and the substituents. mdpi.comnih.gov The C2, C4, and C6 carbons will be significantly downfield. The carbon atoms of the phenyl ring will appear in the aromatic region (δ 120-140 ppm), with the ipso-carbon (the carbon attached to the pyrimidine ring) showing a distinct shift. rsc.org The number of signals will confirm the total number of unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Nitrile Carbon (-C≡N) | 116 - 118 |

| Pyrimidine C5 | ~118 |

| Phenyl Carbons | 128 - 135 |

| Phenyl Ipso-Carbon | ~137 |

| Pyrimidine C2 | ~155 |

| Pyrimidine C4, C6 | ~159 |

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the presence of specific bonds and functional groups. For this compound, the key diagnostic absorption bands would confirm the presence of the nitrile and the aromatic rings.

A sharp, intense absorption band characteristic of the nitrile group (C≡N) stretching vibration is expected to appear in the range of 2220-2260 cm⁻¹. The spectrum will also feature multiple bands corresponding to the C=C and C=N stretching vibrations within the phenyl and pyrimidine rings, typically found in the 1400-1650 cm⁻¹ region. mdpi.comresearchgate.net Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear in the 690-900 cm⁻¹ range, which can help confirm the substitution pattern of the phenyl ring. nih.gov

Table 3: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| Nitrile (C≡N) Stretch | 2220 - 2260 | Strong, Sharp |

| Aromatic C=C and C=N Stretch | 1400 - 1650 | Medium to Strong |

| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrational Analysis

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary vibrational information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations.

Table 4: Key FT-Raman Shifts for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) Stretch | 2220 - 2260 | Medium to Strong |

| Aromatic Ring Breathing | 990 - 1010 | Strong |

| Phenyl Ring Symmetric Stretch | ~1600 | Strong |

| Aromatic C-H Stretch | 3050 - 3150 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net For this compound (C₁₁H₇N₃), high-resolution mass spectrometry (HRMS) would confirm its exact mass of 181.0640 g/mol . evitachem.com

Under electron impact (EI) ionization, the molecule would generate a molecular ion peak (M⁺˙) at m/z = 181. This molecular ion can then undergo characteristic fragmentation. Common fragmentation pathways for aromatic nitriles and pyrimidine-containing compounds include the loss of small, stable molecules. libretexts.orgsapub.org Expected fragmentation could involve the loss of a hydrogen cyanide (HCN) molecule (27 Da) from the pyrimidine ring or the nitrile group. Cleavage of the bond between the phenyl and pyrimidine rings could lead to fragments corresponding to the phenyl cation (C₆H₅⁺, m/z = 77) and the 2-cyanopyrimidine (B83486) radical cation or related fragments. researchgate.netsapub.org Analyzing these fragmentation patterns helps to piece together the molecular structure and confirm the connectivity of the phenyl and cyanopyrimidine moieties.

Table 5: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

| [M]⁺˙ | 181 | Molecular Ion |

| [M - HCN]⁺˙ | 154 | Loss of Hydrogen Cyanide |

| [C₆H₅]⁺ | 77 | Phenyl Cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

UV-Vis spectroscopy is a fundamental tool for probing the electronic transitions within a molecule. For pyrimidine derivatives, this technique, coupled with fluorescence spectroscopy, reveals key information about their potential as chromophores and fluorophores.

The absorption and emission properties of pyrimidine derivatives are heavily influenced by their molecular structure, particularly the nature of donor and acceptor groups attached to the pyrimidine core. spiedigitallibrary.org The pyrimidine ring itself acts as an electron-accepting unit. spiedigitallibrary.orgacs.org

In many pyrimidine-based systems, the electronic absorption spectra are characterized by an intense band corresponding to a π-π* transition, which often possesses a charge-transfer (CT) character. nih.gov For instance, studies on pyrimidine-5-carbonitrile derivatives linked to carbazole (B46965) donor moieties show lowest energy absorption bands around 360 nm. nih.gov The emission spectra of these compounds can be significantly affected by the surrounding solvent and the specific substituents on the pyrimidine ring. The combination of different donor and acceptor units allows for the tuning of emission colors; weaker donor-acceptor pairs tend to result in blue emission, while stronger pairs can produce red emission due to a more pronounced CT interaction. spiedigitallibrary.org

A study on various pyrimidine derivatives revealed that their optical properties, when analyzed in chloroform (B151607) solutions, show multiple main absorption maxima of varying intensities. researchgate.net For example, a specific pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one (BT10M), was found to have a maximum absorption wavelength (λmax) of 275 nm in a methanol (B129727) and acetonitrile (B52724) mixture. nih.gov

Here is a table summarizing the absorption and emission data for selected pyrimidine derivatives:

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Source |

| Ac-HPM doped in DPEPO film | - | - | 498 | spiedigitallibrary.org |

| Ac-PPM doped in DPEPO film | - | - | 498 | spiedigitallibrary.org |

| Ac-MPM doped in DPEPO film | - | - | 489 | spiedigitallibrary.org |

| Carbazole-pyrimidine derivative | Toluene | ~360 | - | nih.gov |

| BT10M | Methanol/Acetonitrile | 275 | - | nih.gov |

Photoluminescence quantum yield (PLQY) is a critical parameter for evaluating the efficiency of fluorescent materials. For pyrimidine derivatives, especially those designed for applications like organic light-emitting diodes (OLEDs), achieving a high PLQY is a primary goal.

Research has demonstrated that the structural design of pyrimidine-based compounds significantly impacts their PLQY. For example, carbazole-pyrimidine cored compounds have been shown to exhibit fluorescence quantum yields up to 0.32 by modifying the acceptor core to enhance the rate of reverse intersystem crossing. rsc.org In some pyrimidine-5-carbonitrile derivatives, aggregation-induced emission enhancement (AIEE) has been observed, leading to higher PLQY values in the solid state (up to 50%) compared to in solution. nih.gov Furthermore, the development of pyranoindole congeners, which share structural similarities with certain classes of fluorescent pyrimidines, has resulted in compounds with high quantum yields ranging from 30% to 89%. nih.gov The strategic introduction of specific substituents, such as a phenylazo group, into a donor-acceptor-donor (D-A-D) type fluorophore has been shown to dramatically enhance its quantum yield. nih.gov

The table below presents PLQY data for some pyrimidine derivatives:

| Compound Family | Key Feature | PLQY | State | Source |

| Carbazole-pyrimidine cored compounds | Modified acceptor core | Up to 0.32 | - | rsc.org |

| Pyrimidine-5-carbonitrile derivatives | AIEE effect | Up to 50% | Solid | nih.gov |

| Pyrano[3,2-f] and [2,3-g]indoles | - | 30-89% | - | nih.gov |

| Phenylazo-containing D-A-D fluorophore | Phenylazo substituent | ~3.51% (in micelles) | Aqueous | nih.gov |

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a phenomenon frequently observed in pyrimidine-based chromophores. This effect arises from the change in the energy difference between the ground and excited states of the molecule in different solvent environments.

"Push-pull" fluorophores, which contain both electron-donating and electron-withdrawing groups, often exhibit highly solvatochromic emissions. nih.govuzh.ch This is attributed to the formation of twisted intramolecular charge-transfer (TICT) states. nih.govuzh.ch The study of solvatochromism provides valuable insights into the electronic structure and polarity of the excited state. For instance, the bathochromic (red) shift of the photoluminescence spectral peak with increasing solvent polarity in pyrimidine-5-carbonitrile derivatives is clear evidence of an intramolecular charge-transfer state upon emission. nih.gov

The investigation of pyrimidine-based azo dyes has also explored their solvatochromic behavior, highlighting the influence of the solvent on their photophysical properties. researchgate.net Similarly, a novel uracil (B121893) derivative, a type of pyrimidine, was synthesized to act as a solvatochromic probe to investigate the local dielectric environment of biological macromolecules like DNA polymerase. oup.com

The characterization of excited states is crucial for understanding the photophysical behavior of pyrimidine derivatives, particularly for their use in advanced applications like thermally activated delayed fluorescence (TADF) emitters in OLEDs. spiedigitallibrary.org TADF materials can harvest non-emissive triplet excitons and convert them into emissive singlet excitons through reverse intersystem crossing (rISC), leading to high internal quantum efficiencies. rsc.org

A key parameter for TADF is a small energy difference between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), typically less than 0.3 eV. spiedigitallibrary.org The pyrimidine unit, being a weaker electron acceptor than commonly used triazine, can help in increasing the S1 and T1 energy levels, making it a suitable building block for deep blue TADF materials. acs.org

Research on various pyrimidine derivatives has focused on tuning the ΔEST. For example, modifying a carbazole-pyrimidine core with certain fragments can reduce the singlet-triplet energy gap and enhance the rISC rate. rsc.org In some pyrimidine-5-carbonitrile based compounds, efficient TADF has been achieved with rISC rates exceeding 10^6 s⁻¹. nih.gov Butterfly-shaped TADF emitters incorporating a pyrimidine moiety have also been developed, where changing the substituent on the pyrimidine ring allows for fine-tuning of the energy gaps. nih.gov

The table below summarizes key excited-state properties for some pyrimidine-based systems:

| Compound Family | Key Property | Value/Observation | Application | Source |

| Pyrimidine-based TADF emitters | ΔEST | < 0.3 eV | OLEDs | spiedigitallibrary.org |

| Carbazole-pyrimidine cored compounds | ΔEST | Reduced by modification | TADF | rsc.org |

| Pyrimidine-5-carbonitrile derivatives | rISC rate | > 10^6 s⁻¹ | TADF | nih.gov |

| PXZPM, PXZMePM, PXZPhPM | Optoelectronic properties | Tunable by substituent | Green TADF OLEDs | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. youtube.com This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are vital for understanding the structure-property relationships of pyrimidine derivatives.

Single crystal X-ray diffraction has been successfully employed to elucidate the solid-state structures of various pyrimidine-5-carbonitrile derivatives. For instance, the synthesis and characterization of novel pyrimidine-5-carbonitriles have included structural confirmation through techniques like IR and NMR spectroscopy, with the ultimate structural proof often coming from X-ray analysis. nih.gov

The growth of high-quality single crystals is a prerequisite for successful X-ray diffraction analysis. mdpi.com Methods like vapor diffusion are used to obtain crystals suitable for analysis. rsc.org The resulting diffraction pattern, consisting of a set of reflections, is then used to solve the crystal structure. youtube.com

While a specific crystal structure for this compound was not detailed in the provided context, the importance of this technique for the broader class of pyrimidine-carbonitriles is evident. For example, the crystal structures of thiopyrimidine-5-carbonitrile derivatives have been determined, confirming their molecular geometry and packing in the solid state. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π, π-π Interactions)

The crystal structures of various pyrimidine-5-carbonitrile derivatives reveal a rich variety of intermolecular interactions that are crucial in stabilizing their three-dimensional lattices. These interactions primarily include hydrogen bonds, C-H···π interactions, and π-π stacking.

Hydrogen Bonding:

In related compounds, such as 2-(ethylthio)-1,6-dihydro-6-oxo-4-phenylpyrimidine-5-carbonitrile, hydrogen bonding plays a significant role in the crystal packing. For instance, N–H···O and C–H···N hydrogen bonds are commonly observed, forming specific motifs that link molecules into chains or more complex networks. In one study, a strong and linear N–H···O hydrogen bond was identified, exhibiting characteristics intermediate between shared and closed-shell interactions, indicating its significant contribution to crystal stability. The nitrile group is a good hydrogen bond acceptor, often participating in C–H···N interactions.

C-H···π Interactions:

π-π Interactions:

The stacking of aromatic rings (π-π interactions) is a common feature in the crystal packing of phenyl-substituted pyrimidines. The centroid-to-centroid distance between the interacting rings is a key parameter in characterizing these interactions. In a derivative, 2,4-disubstituted dihydropyrimidine-5-carbonitriles, π-stacking between the phenyl and pyrimidine rings is observed with a centroid-to-centroid distance of 3.638 (2) Å. researchgate.net This type of interaction is often a dominant factor in the formation of columnar or layered structures. The relative arrangement of the rings (e.g., parallel-displaced or T-shaped) dictates the nature and strength of the interaction.

The table below summarizes the types of intermolecular interactions and key metric parameters observed in some related pyrimidine-5-carbonitrile derivatives, which can serve as a predictive model for this compound.

| Compound/Interaction Type | Donor-Acceptor | Distance (Å) / Angle (°) | Reference |

| Hydrogen Bonding | |||

| N–H···O | N-H···O=C | - | mdpi.com |

| C–H···N | C-H···N≡C | H···N = 2.35 Å, ∠CHO = 161° | researchgate.net |

| C–H···N | C-H···N(pyrimidine) | N···H = 2.51 - 2.62 Å | |

| π-π Interactions | |||

| Phenyl-Pyrimidine Stacking | Centroid-Centroid | 3.638 (2) Å | researchgate.net |

| C-H···π Interactions | |||

| C-H···Arene | C-H···π(phenyl) | - |

Data presented is for related pyrimidine-5-carbonitrile derivatives and serves as an illustrative example.

In the absence of specific crystallographic data for this compound, the detailed quantitative analysis of its crystal packing remains speculative. However, based on the documented structures of its analogs, it is highly probable that its solid-state architecture is directed by a combination of C-H···N hydrogen bonds involving the nitrile group and the pyrimidine nitrogen atoms, as well as π-π stacking interactions between the phenyl and pyrimidine rings.

Computational and Theoretical Investigations of 5 Phenylpyrimidine 2 Carbonitrile

Density Functional Theory (DFT) Studies

DFT has emerged as a powerful tool for examining the structural and electronic properties of pyrimidine (B1678525) derivatives. samipubco.comkthmcollege.ac.in These computational methods allow for the prediction of molecular geometries, electronic distributions, and spectroscopic features, offering a deeper understanding of the molecule's behavior.

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO) Energy Gaps:

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic and optical properties. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, indicates the molecule's chemical reactivity and kinetic stability. nih.govirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies the opposite. nih.govirjweb.com For pyrimidine derivatives, the HOMO is often distributed over the phenyl ring, while the LUMO is located on the pyrimidine ring, indicating a potential for intramolecular charge transfer upon excitation. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzene | -6.75 | -1.15 | 5.60 |

| Pyridine | -6.85 | -0.75 | 6.10 |

| Pyrimidine | -7.20 | -0.55 | 6.65 |

| Triazine | -7.80 | -0.45 | 7.35 |

Molecular Electrostatic Potential (MEP):

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. rsc.org The MEP surface displays regions of positive (electron-deficient) and negative (electron-rich) potential. For pyrimidine-5-carbonitrile derivatives, the nitrogen atoms of the pyrimidine ring and the cyano group are typically identified as the most electron-rich regions, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the phenyl ring often exhibit a positive potential. rsc.org

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. frontiersin.org The NLO properties of a molecule are related to its polarizability (α) and first-order hyperpolarizability (β). mdpi.com Pyrimidine derivatives, particularly those with donor-acceptor structures, have been investigated for their NLO potential. nih.gov The presence of the electron-withdrawing cyano group and the phenyl ring in 5-phenylpyrimidine-2-carbonitrile (B6240911) suggests that it may exhibit NLO properties. rsc.org Computational studies can predict these properties, guiding the design of new NLO materials. nih.gov

Reactivity Descriptors

Fukui Functions and Global Chemical Reactivity Parameters:

Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating various reactivity descriptors. frontiersin.org Global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) are derived from the HOMO and LUMO energies and provide a general measure of a molecule's reactivity. researchgate.net Local reactivity descriptors, like the Fukui function, identify the specific atomic sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. frontiersin.org These calculations are essential for understanding the regioselectivity of chemical reactions involving this compound.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons |

Electron Localization Function (ELF) and Local Orbital Locator (LOL):

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses of the electron density that provide insights into the nature of chemical bonding. ELF distinguishes between core, bonding, and non-bonding electron pairs, while LOL helps to visualize areas of high kinetic energy, which are indicative of covalent bonds. These methods offer a visual representation of the chemical bonds and lone pairs in this compound, complementing the information obtained from NBO analysis.

Vibrational Frequency Calculations and Assignments

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. kthmcollege.ac.in For this compound, these calculations can confirm the presence of characteristic functional groups, like the C≡N stretch of the nitrile group and the various C-H and C-C vibrations of the phenyl and pyrimidine rings.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. nih.gov It offers a balance between computational cost and accuracy, making it a popular choice for studying the photophysical and photochemical properties of medium-sized organic molecules like this compound. nih.govchemrxiv.org

The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional. nih.gov For aromatic and heterocyclic compounds, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a standard DFT exchange functional, and long-range corrected (LRC) functionals are often employed. nih.govchemrxiv.orgresearchgate.net These functionals are particularly important for accurately describing charge-transfer (CT) and Rydberg excitations, which are common in molecules with both phenyl and pyrimidine rings. nih.govchemrxiv.orgresearchgate.net

Key excited state properties calculated for molecules similar to this compound include vertical excitation energies, adiabatic excitation energies, and oscillator strengths. These calculations help in interpreting experimental UV-Vis absorption and fluorescence spectra. For instance, studies on related heterocyclic systems have shown that TD-DFT can predict vertical π-π* and Rydberg excitation energies with reasonable accuracy compared to higher-level ab initio methods. researchgate.netresearchgate.net The choice of functional, such as ωB97X-D, has been shown to provide good results for the excited states of phenylalanine-containing peptides, which share some structural similarities with the phenyl-pyrimidine scaffold. researchgate.net

Below is a table summarizing the typical accuracy of different theoretical methods for calculating valence transition energies, providing context for the expected accuracy of TD-DFT calculations on this compound.

| Method | Typical Error in Valence Transition Energy (eV) |

| CIS | ~1.0 |

| CIS(D) | 0.2 - 0.3 |

| TD-DFT (with hybrid functionals) | 0.2 - 0.4 |

| ADC(2) | 0.1 - 0.2 |

| CC2 | 0.1 - 0.2 |

| CC3 | ~0.04 |

This table is a generalized representation based on literature benchmarks and is intended to provide an estimate of the expected accuracy of various computational methods. researchgate.net

Molecular Dynamics and Stochastic Simulation Studies

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For derivatives of this compound, MD simulations have been employed to investigate the stability of these compounds when bound to a biological target, such as a protein receptor. nih.gov

In a study of a pyrimidine-5-carbonitrile derivative designed as a VEGFR-2 inhibitor, MD simulations were performed for 100 nanoseconds to assess the stability of the ligand-protein complex. nih.gov The root-mean-square deviation (RMSD) of the protein, the ligand, and the complex were monitored throughout the simulation. Low RMSD values with minimal fluctuations indicated that the complex was stable. nih.gov

Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues in the protein was calculated. nih.gov This analysis provides insights into the flexibility of different regions of the protein upon ligand binding. In the case of the pyrimidine-5-carbonitrile derivative, the RMSF analysis helped to identify the regions of the protein that fluctuated during the simulation, providing a more detailed understanding of the ligand's effect on the protein's dynamics. nih.gov

The table below illustrates the type of data that can be obtained from MD simulations of a ligand-protein complex, based on the study of a pyrimidine-5-carbonitrile derivative.

| Simulation Parameter | Observation | Interpretation |

| RMSD of protein-ligand complex | Low values with no major fluctuations | The complex is stable over the simulation time. |

| RMSF of protein residues | Identification of flexible regions | Provides insight into the dynamic changes in the protein upon ligand binding. |

This table is based on findings from a study on a derivative of pyrimidine-5-carbonitrile and is illustrative of the data obtained from MD simulations. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to predict the binding mode and affinity of a ligand, such as this compound, to a protein target. nih.govnih.gov

Several studies have performed molecular docking simulations on derivatives of this compound to evaluate their potential as inhibitors of various protein targets. These targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Plasmodium falciparum Dihydrofolate Reductase (PfDHFR), and Cyclooxygenase-2 (COX-2). nih.govnih.govnih.gov

In these studies, the binding affinity is often expressed as a free energy of binding (ΔG) in kcal/mol. A more negative ΔG value indicates a stronger predicted binding affinity. For example, a series of pyrimidine-5-carbonitrile derivatives showed promising binding affinities against VEGFR-2, with ΔG values ranging from -8.23 to -9.36 kcal/mol, which were comparable to or better than the reference drug sorafenib (B1663141) (ΔG = -8.70 kcal/mol). nih.gov

The docking studies also reveal the key molecular interactions between the ligand and the amino acid residues in the active site of the protein. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, the cyano group of the pyrimidine-5-carbonitrile scaffold can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic and π-π interactions. nih.govnih.gov

The following table summarizes the findings from molecular docking studies of various this compound derivatives with different protein targets.

| Compound Derivative | Protein Target (PDB ID) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |

| Pyrimidine-5-carbonitrile derivatives | VEGFR-2 (1YWN) | -8.23 to -9.36 | Glu883, Asp1044 |

| 2,4-Diamino-6-phenylpyrimidine-5-carbonitrile | PfDHFR | Not specified, but showed promising inhibitory activity | Not specified |

| Pyrimidine-5-carbonitrile derivatives | COX-2 | Not specified, but showed potent activity | Not specified |

This table compiles data from multiple studies on derivatives of this compound. nih.govnih.govnih.gov

Chemical Reactivity and Functionalization Strategies of 5 Phenylpyrimidine 2 Carbonitrile

Substituent Effects on Reactivity and Yield

The electronic nature of substituents on the phenyl ring of 5-phenylpyrimidine-2-carbonitrile (B6240911) and related pyrimidine (B1678525) structures significantly influences the reactivity and yield of synthetic transformations. Generally, the presence of electron-withdrawing or electron-donating groups on the aromatic ring can alter the electron density of the entire molecule, thereby affecting its susceptibility to nucleophilic or electrophilic attack.

Research on pyrimidine-5-carbonitrile derivatives has shown that the presence of electron-withdrawing groups on an attached phenyl ring tends to enhance the yield of the product in certain reactions. ias.ac.in This is attributed to the increased positive charge on the carbonyl carbon, which facilitates nucleophilic attack. ias.ac.in Conversely, electron-donating groups, which exhibit a positive inductive (+I) effect, can decrease the product yield. ias.ac.in

In studies of pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, compounds with electron-withdrawing groups on a terminal hydrophobic tail were found to be more active than their counterparts with electron-donating groups. nih.gov Specifically, derivatives with electron-withdrawing groups at the ortho and meta positions of the phenyl ring exhibited preferable activity over those with para-substituents. nih.gov However, some enzymatic inhibition studies have indicated that a range of both electron-donating (like -CH₃, -OCH₃) and electron-withdrawing (like -F) groups can be accommodated, suggesting that the specific biological target and reaction mechanism play a crucial role. nih.gov

Table 1: Effect of Substituents on the Reactivity of Pyrimidine Derivatives

| Substituent Type | Position on Phenyl Ring | Effect on Reactivity/Yield | Reference |

| Electron-Withdrawing | General | Increased yield in some syntheses | ias.ac.in |

| Electron-Donating | General | Decreased yield in some syntheses | ias.ac.in |

| Electron-Withdrawing | Ortho, Meta | Preferable biological activity | nih.gov |

| Electron-Donating | Para | Less favorable biological activity | nih.gov |

Functional Group Transformations of the Carbonitrile Moiety

The carbonitrile group at the C2 position of this compound is a versatile functional handle that can undergo various transformations to yield a range of derivatives. One of the most common and significant reactions is its hydrolysis to a carboxamide.

The hydrolysis of nitriles to their corresponding carboxamides is a well-established transformation in organic synthesis. google.com This reaction can be catalyzed by the association of an oxime with a metal ion salt, such as zinc(II) nitrate. google.com The mechanism involves the ligation of the nitrile to the zinc(II) center, which activates it toward nucleophilic attack by the oxime. This leads to an iminoacylated intermediate that, upon hydrolysis, regenerates the oxime and produces the carboxamide. google.com This process can be catalytic for both the metal and the oxime. google.com

Beyond hydrolysis, the carbonitrile group can also be reduced to an amine. This transformation is typically achieved using reducing agents like hydrogen gas in the presence of a palladium on carbon catalyst. smolecule.com These transformations of the carbonitrile moiety significantly expand the chemical space accessible from this compound, allowing for the introduction of new functional groups and the synthesis of diverse libraries of compounds.

Pyrimidine Ring Modifications and Derivatization at Specific Positions

The pyrimidine ring in this compound offers several sites for modification and derivatization, primarily at the C2, C4, and C6 positions. These positions are electron-deficient, making them susceptible to nucleophilic attack. wikipedia.org

C2-Position: The carbonitrile group at the C2 position can be a leaving group in some reactions, allowing for the introduction of other substituents. For instance, in related pyrimidine systems, C2-functionalized derivatives can be accessed through the aromatization of dihydropyrimidinones followed by conversion of a C2-hydroxyl group to a good leaving group like a halide or sulfonate. researchgate.netmdpi.com This allows for subsequent replacement by various nucleophiles or participation in cross-coupling reactions. researchgate.netmdpi.com Direct C-H amination at the C2 position of pyrimidines has also been achieved, providing a route to 2-aminopyrimidines. researchgate.net

C4 and C6-Positions: The C4 and C6 positions of the pyrimidine ring are also activated for nucleophilic substitution. For example, treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide resulted in the substitution of the chlorine atom at the C4 position. rsc.org In some cases, the substituent at the C2 position can also be displaced. rsc.org Furthermore, the synthesis of 2,4,6-trisubstituted pyrimidine-5-carbonitriles and their selective reaction with secondary amines at the C2-position has been reported. researchgate.net

The derivatization of the pyrimidine ring is a key strategy for modulating the biological and physicochemical properties of this compound analogs.

Electrophilic and Nucleophilic Substitution Patterns on the Pyrimidine and Phenyl Rings

The electronic nature of the pyrimidine and phenyl rings in this compound governs their susceptibility to electrophilic and nucleophilic attack.

Pyrimidine Ring: The pyrimidine ring is an electron-deficient heterocycle, which makes it generally resistant to electrophilic aromatic substitution. wikipedia.org When such reactions do occur, they are most likely to happen at the C5 position, which is the least electron-deficient. wikipedia.org Conversely, the electron deficiency of the pyrimidine ring facilitates nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. wikipedia.org The presence of the electron-withdrawing carbonitrile group at C2 further enhances the electrophilicity of the other positions on the ring.

Phenyl Ring: The phenyl ring at the C5 position can undergo electrophilic substitution reactions, and the directing influence of the pyrimidine ring will play a role in the regioselectivity of these reactions. The pyrimidine ring is generally considered an electron-withdrawing group, which would direct incoming electrophiles to the meta positions of the phenyl ring. However, specific reaction conditions and the presence of other substituents can influence the outcome. Nucleophilic substitution on the phenyl ring is generally less favorable unless it is activated by strong electron-withdrawing groups.

A study on 2,6-diphenylpyrimidine substrates demonstrated a pyrimidine-N-atom-directed C–H arylation, leading to regioselective phenylation at the ortho site of the phenyl ring attached to the C2-position. mdpi.com This highlights the directing capability of the pyrimidine moiety in catalytic functionalization reactions. researchgate.net

Advanced Applications of 5 Phenylpyrimidine 2 Carbonitrile in Materials Science and Catalysis

Optoelectronic Materials Development

The electron-accepting nature of the pyrimidine (B1678525) core, enhanced by the presence of a carbonitrile group, makes 5-phenylpyrimidine-2-carbonitrile (B6240911) and its derivatives highly suitable for applications in organic electronics. These materials are instrumental in the design of efficient light-emitting diodes and charge-transporting layers.

Pyrimidine-Based Emitters for Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have been successfully incorporated as the acceptor unit in donor-acceptor-donor (D-A-D) type emitters for OLEDs. The strong electron-withdrawing character of the pyrimidine-5-carbonitrile moiety plays a crucial role in creating materials with high photoluminescence quantum yields (PLQYs) and efficient charge recombination. nih.gov

For instance, symmetrical emitters featuring a pyrimidine-5-carbonitrile acceptor core linked to carbazole-based donor wings have been synthesized and investigated. nih.gov These compounds exhibit sky-blue emission and have been utilized in the fabrication of non-doped OLEDs, achieving external quantum efficiencies (EQEs) of up to 12.8%. universityofgalway.ieresearchgate.net The performance of these devices underscores the potential of pyrimidine-5-carbonitrile derivatives as efficient emitters in next-generation displays and lighting.

The thermal stability of these materials is a critical factor for device longevity. Thermogravimetric analysis (TGA) of phenyl-pyrimidine derivatives has demonstrated high thermal stability, with 5% weight loss temperatures recorded at 397 °C and 438 °C for different derivatives, making them suitable for fabrication processes like vacuum evaporation. researchgate.net

| Emitter Structure | Emission Color | Maximum External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|

| Carbazole-pyrimidine-5-carbonitrile | Sky-blue | 12.8% (non-doped) | universityofgalway.ieresearchgate.net |

| Carbazole-pyrimidine-5-carbonitrile | Sky-blue | 14% (doped) | nih.gov |

| Triphenylamino-phenyl-pyrimidine derivative | Blue to Green-Blue | 10.6% | researchgate.net |

Design and Development of Thermally Activated Delayed Fluorescence (TADF) Emitters

The development of materials capable of harvesting both singlet and triplet excitons is a key strategy for achieving high efficiency in OLEDs. Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the conversion of non-emissive triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC). The small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is a prerequisite for efficient TADF.

The pyrimidine-5-carbonitrile scaffold has proven to be an excellent acceptor moiety for the design of TADF emitters. nih.govuniversityofgalway.ienih.gov By coupling it with suitable electron-donating groups, it is possible to achieve a significant spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn leads to a small ΔEST.

Donor-acceptor-donor molecules based on a pyrimidine-5-carbonitrile acceptor have been shown to exhibit efficient TADF with high RISC rates exceeding 10⁶ s⁻¹. nih.gov The strategic placement of donor groups, for example at the ortho position of a connected phenyl ring, can further reduce the ΔEST and the delayed fluorescence lifetime, leading to improved device stability. universityofgalway.ienih.gov Green-emitting TADF OLEDs utilizing pyrimidine-5-carbonitrile derivatives have demonstrated high EQEs of up to 19.8%. universityofgalway.ie

| Emitter Structure | ΔEST (eV) | Reverse Intersystem Crossing (RISC) Rate (s⁻¹) | Device EQE | Reference |

|---|---|---|---|---|

| Ortho-linked donor-PyCN acceptor | 0.02 | > 1.0 x 10⁶ | - | nih.gov |

| Carbazole-pyrimidine-5-carbonitrile | - | > 10⁶ | 14% | nih.gov |

| 4,6-diphenylpyrimidine-5-carbonitrile acceptor with ortho-linked donor | 0.02 | - | 19.8% (Green) | universityofgalway.ie |

Charge-Transporting Materials

In addition to their emissive properties, derivatives of this compound can also function as charge-transporting materials in OLEDs. The electron-deficient nature of the pyrimidine ring makes these compounds suitable for use as electron-transporting materials (ETMs). However, by incorporating electron-donating moieties, it is possible to create bipolar materials that can transport both holes and electrons.

For example, derivatives of 2-phenylpyrimidine (B3000279) with triphenylamino donor groups have been synthesized and their charge-transporting properties evaluated. The introduction of methoxy (B1213986) groups to the triphenylamino moieties was found to significantly increase the hole drift mobility. researchgate.net In another study, a carbazole-substituted pyrimidine-5-carbonitrile derivative (CzPCN) exhibited bipolar charge transport, with a hole mobility (µh) of 1.6 x 10⁻⁴ cm²/V·s and an electron mobility (µe) of 1.37 x 10⁻⁵ cm²/V·s. universityofgalway.ie This bipolar nature is advantageous for achieving a balanced charge injection and recombination within the emissive layer of an OLED, leading to improved device performance.

| Compound | Hole Mobility (μh) (cm²/V·s) | Electron Mobility (μe) (cm²/V·s) | Reference |

|---|---|---|---|

| PP1 (triphenylamino-phenyl-pyrimidine) | 2.2 x 10⁻⁸ | - | researchgate.net |

| PP2 (methoxy-triphenylamino-phenyl-pyrimidine) | 4.9 x 10⁻⁵ | - | researchgate.net |

| CzPCN (carbazole-pyrimidine-5-carbonitrile) | 1.6 x 10⁻⁴ | 1.37 x 10⁻⁵ | universityofgalway.ie |

Supramolecular Chemistry and Coordination Polymer Design

Due to the lack of specific research findings on the use of this compound in this area, this section could not be developed.

Luminescent Coordination Complexes of Pyrimidine-5-carbonitrile

The development of luminescent coordination complexes is a burgeoning field in materials science, with applications ranging from organic light-emitting diodes (OLEDs) to chemical sensors. The core principle lies in the interaction between a metal ion and an organic ligand to form a complex that can absorb and emit light. The photophysical properties of these complexes, such as their emission wavelength, quantum yield, and lifetime, are tunable by modifying the ligand structure and the choice of the metal center.

While direct research on the luminescent coordination complexes of this compound is not extensively documented in publicly available literature, the inherent properties of the molecule suggest its potential as a ligand in such materials. The pyrimidine ring contains nitrogen atoms that can coordinate with metal ions. evitachem.com Furthermore, the conjugated π-system, encompassing both the phenyl and pyrimidine rings, provides a scaffold for charge-transfer transitions, which are often the origin of luminescence in coordination compounds. nih.gov

Studies on related pyrimidine derivatives have shown that they can form luminescent complexes. For instance, the photophysical properties of 5-substituted 2-thiopyrimidines have been investigated, revealing strong phosphorescence emission. beilstein-journals.org Another study on 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine metal complexes demonstrated that the free ligand exhibits strong luminescence, although this was quenched upon coordination with certain transition metals like Cu(II) and Co(II). researchgate.net This quenching phenomenon highlights the critical role of the metal ion in the photophysical behavior of the resulting complex.

The potential for this compound to form luminescent coordination complexes is significant. The nitrogen atoms of the pyrimidine ring can act as coordination sites for a variety of metal ions, including those from the transition metal and lanthanide series, which are known to form luminescent complexes. researchgate.net The electronic properties of the complex, and thus its luminescent behavior, could be tuned by the nature of the metal ion and the potential for ligand-to-metal or metal-to-ligand charge transfer.

Table 1: Potential Photophysical Properties of Hypothetical this compound Metal Complexes

| Metal Ion | Potential Emission Color | Potential Emission Mechanism | Notes |

| Zn(II) | Blue/Green | Ligand-centered (LC) fluorescence or phosphorescence | Closed-shell d10 metal, less likely to quench ligand fluorescence. |

| Cu(I) | Green/Orange | Metal-to-Ligand Charge Transfer (MLCT) | Known to form highly emissive complexes, often exhibiting thermally activated delayed fluorescence (TADF). nih.gov |

| Ru(II) | Red/Orange | Metal-to-Ligand Charge Transfer (MLCT) | Classic metal for forming stable, luminescent polypyridyl complexes. |

| Eu(III) | Red | Ligand-to-Metal Energy Transfer (LMET) | The ligand could act as an "antenna" to absorb light and transfer the energy to the lanthanide ion. |

This table is illustrative and based on the known properties of similar coordination complexes. The actual properties would need to be determined experimentally.

Catalysis and Photocatalysis

The application of pyrimidine derivatives in catalysis is an area of growing interest. Their electron-deficient nature and ability to coordinate with metals make them suitable candidates for various catalytic applications.

Development of Pyrimidine-Based Catalysts

Pyrimidine derivatives have been utilized in the development of various catalysts. growingscience.com For instance, they have been incorporated into ligands for metal-catalyzed cross-coupling reactions and have been used as organocatalysts. The nitrogen atoms in the pyrimidine ring can act as Lewis basic sites to activate substrates, or the entire ring system can participate in non-covalent interactions to stabilize transition states.

While the direct use of this compound as a catalyst is not widely reported, its structural features suggest potential catalytic activity. The nitrogen atoms could act as binding sites for metal catalysts, and the aromatic system could be modified to tune the electronic and steric properties of the resulting catalyst. For example, palladium catalysts supported by pyridine-type ligands are well-known for their efficacy in a range of cross-coupling and oxidation reactions. nih.govacs.org

The synthesis of pyrimidine-5-carbonitrile derivatives has been achieved using various catalytic systems, highlighting the chemical tractability of this scaffold for further functionalization into more complex catalytic structures. researchgate.net

Visible Light-Directed Catalytic Reactions (e.g., Aerobic Oxidative Hydroxylation)

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering a green and sustainable alternative to traditional methods. This approach utilizes a photocatalyst that absorbs visible light and then initiates a chemical reaction.

Aerobic oxidative hydroxylation, the conversion of an organic substrate to its hydroxylated derivative using oxygen as the oxidant, is a particularly important transformation. While there are no specific reports of this compound being used for visible light-directed aerobic oxidative hydroxylation, pyrimidine-containing structures have been incorporated into more complex photocatalytic systems. For example, crystalline carbon nitride materials, which can contain pyrimidine-like units, have been shown to be effective photocatalysts for hydrogen evolution and selective oxidation of alcohols. rsc.org

The potential of this compound in this area would likely be as a photosensitizer. Upon absorption of visible light, the molecule could be promoted to an excited state, from which it could transfer energy or an electron to a substrate or to molecular oxygen, initiating the oxidative process. The extended π-conjugation of the phenyl and pyrimidine rings suggests that it should absorb in the UV or near-visible region, a prerequisite for a photocatalyst. Further modification of the structure, for instance, by introducing electron-donating or -withdrawing groups, could be used to tune its absorption spectrum and redox potentials to make it suitable for specific photocatalytic reactions.

Table 2: Key Functional Groups of this compound and Their Potential Roles in Catalysis

| Functional Group | Potential Catalytic Role |

| Pyrimidine Nitrogens | Lewis basic sites for substrate activation; Coordination sites for metal catalysts. |

| Phenyl Group | Can be functionalized to tune steric and electronic properties; Participates in π-stacking interactions. |

| Nitrile Group | Can be a coordinating group; Can be transformed into other functional groups for catalyst modification. |

Research Perspectives in Medicinal Chemistry Based on the 5 Phenylpyrimidine 2 Carbonitrile Scaffold

5-Phenylpyrimidine-2-carbonitrile (B6240911) as a Versatile Medicinal Chemistry Scaffold

The pyrimidine (B1678525) nucleus is a cornerstone in the development of therapeutic agents, and the this compound scaffold, in particular, has garnered significant attention. ekb.eg Its importance stems from the wide range of biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ekb.eg The structural diversity of the pyrimidine core allows for extensive chemical modifications, enabling the synthesis of a vast library of compounds with varied pharmacological profiles. ekb.egunipa.itrsc.org This adaptability makes the this compound scaffold a privileged structure in drug discovery, offering a foundation for the design of new chemical entities with potential therapeutic applications. mdpi.com

The versatility of this scaffold is further highlighted by its presence in compounds targeting various biological pathways. For instance, derivatives have been developed as inhibitors of enzymes like kinases and cyclooxygenases, and they have been shown to modulate cellular processes such as apoptosis. ekb.egnih.gov The ability to functionalize different positions of the pyrimidine and phenyl rings allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a highly attractive starting point for medicinal chemists. mdpi.com

Investigation of Molecular Targets and Mechanism of Action

Understanding the molecular targets and mechanisms of action of this compound derivatives is crucial for the rational design of more effective and selective drugs. Research in this area has focused on several key biological targets and cellular pathways.

Enzyme Inhibition Studies

Derivatives of the this compound scaffold have been extensively studied as inhibitors of various enzymes implicated in disease pathogenesis.

Kinases: The pyrimidine core is a well-established framework for the development of kinase inhibitors. nih.gov Numerous pyrimidine-based compounds have been shown to target kinases involved in cell signaling pathways that are often dysregulated in cancer. For example, some derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov Other research has focused on the inhibition of PI3K/AKT, a critical pathway for cell survival and proliferation. semanticscholar.orgnih.govnih.gov Additionally, certain pyridinecarbonitriles, a related class of compounds, have shown potent inhibitory activity against Protein Kinase C theta (PKCθ). nih.gov